molecular formula C17H19NO B5107241 N-[1-(4-ethylphenyl)ethyl]benzamide

N-[1-(4-ethylphenyl)ethyl]benzamide

Cat. No.: B5107241
M. Wt: 253.34 g/mol
InChI Key: CTTZTGWLPSTARU-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]benzamide is a benzamide derivative characterized by a benzoyl group (C₆H₅CO–) linked via an amide bond to a 1-(4-ethylphenyl)ethyl substituent.

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-3-14-9-11-15(12-10-14)13(2)18-17(19)16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTZTGWLPSTARU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-ethylphenyl)ethyl]benzamide typically involves the reaction of benzoyl chloride with 1-(4-ethylphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzamide derivatives are highly dependent on the substituents attached to the amide nitrogen. Below is a comparison of N-[1-(4-ethylphenyl)ethyl]benzamide with structurally related compounds:

Compound Name Substituent on Amide Nitrogen Key Features Reported Applications/Activities References
This compound 1-(4-ethylphenyl)ethyl Hydrophobic ethylphenyl group; moderate steric bulk Not explicitly reported (structural analog studies)
N-(4-ethylphenyl)benzamide 4-ethylphenyl Direct aryl attachment; lower steric hindrance Intermediate in synthesis of complex molecules
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) 2-(3,4-dimethoxyphenyl)ethyl Methoxy groups enhance solubility and electronic effects Antiproliferative activity
N-[2-(1H-indol-3-yl)ethyl]benzamide 2-(indol-3-yl)ethyl Indole moiety enables π-π interactions; potential CNS targeting Blocks melatonin-induced Plasmodium synchronization
N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([¹²⁵I]PIMBA) 2-(piperidinyl)ethyl + iodine/methoxy Radioiodinated for imaging; high sigma receptor affinity Prostate cancer imaging/therapy
N-(4-methoxyphenyl)benzamide 4-methoxyphenyl Methoxy group improves solubility; moderate binding to aromatic receptors Antioxidant and antimicrobial studies

Key Observations:

  • Receptor Binding: Piperidinyl or indolyl substituents (e.g., [¹²⁵I]PIMBA or N-[2-(1H-indol-3-yl)ethyl]benzamide) exhibit strong affinity for sigma or melatonin receptors due to heterocyclic interactions, whereas the ethylphenyl group may favor non-polar interactions with hydrophobic receptor pockets .
  • Synthetic Accessibility : The target compound can likely be synthesized via amidation of benzoyl chloride with 1-(4-ethylphenyl)ethylamine, analogous to methods used for Rip-B (80% yield via benzoyl chloride and phenethylamine reaction) .

Pharmacological Potential

While direct data for this compound are absent, its structural analogs suggest plausible applications:

  • Sigma Receptor Targeting: Piperidine-containing benzamides (e.g., [¹²⁵I]PIMBA) show nanomolar affinity for sigma receptors (Kd = 5.80–15.71 nM), critical in prostate cancer imaging. The ethylphenyl group in the target compound may modulate selectivity for sigma receptor subtypes .
  • Antioxidant Activity: Thiourea-linked benzamides (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) exhibit 86–87% inhibition in antioxidant assays, suggesting that hydrophobic substituents like ethylphenyl could enhance membrane-associated radical scavenging .

Physicochemical Properties

  • Molecular Weight: ~297.4 g/mol (estimated for C₁₇H₁₉NO), comparable to Rip-B (MW 313.4 g/mol) but smaller than radioiodinated analogs (e.g., [¹²⁵I]PIMBA, MW ~450 g/mol) .
  • Melting Point: Not reported for the target compound, but N-(4-ethylphenyl)benzamide derivatives typically melt near 90–120°C, influenced by crystallinity from aryl stacking .

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